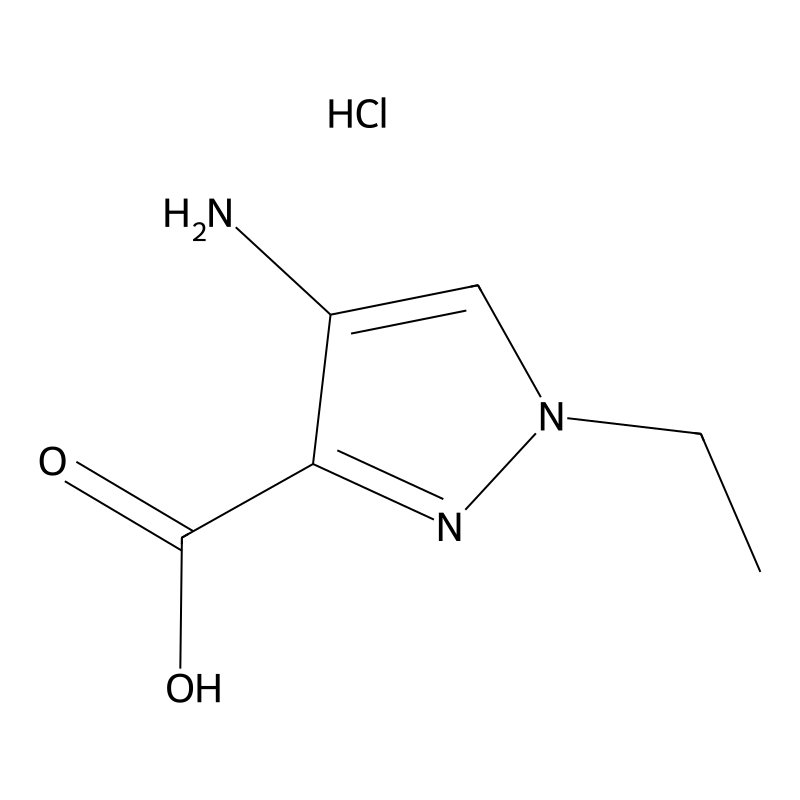

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- They are used in forming various fused systems, predominantly bicyclic cores .

- Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Their popularity has skyrocketed since the early 1990s .

- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Bioorganic Compounds Research

Medicinal Chemistry and Drug Discovery

Antifungal Activity

- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- A special emphasis is placed on a thorough examination of response processes .

- Furthermore, the reasons for the increasing popularity of pyrazoles in several fields of science are examined .

- Synthesis and antioxidant screening of new 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles .

Green Synthesis

Antioxidant Activity

Antibacterial Activity

- Pyrazole derivatives can be synthesized using various methods, including transition-metal catalysts and photoredox reactions .

- These methods have been used by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

- One-pot multicomponent processes have also been employed in the synthesis of pyrazole derivatives .

- This method involves the use of novel reactants and innovative reaction types .

- Pyrazole derivatives have shown significant antituberculosis and antimicrobial activities .

- These compounds have garnered substantial interest from researchers due to their diverse biological activities .

- Pyrazole derivatives have demonstrated anti-inflammatory and anticancer activities .

- These compounds are highly valued in organic synthesis and have been extensively studied .

- Pyrazole derivatives have been used as antidiabetic agents .

- The discovery of these fascinating properties has primarily driven the significant increase in interest in pyrazole chemistry over the past decade .

Transition-Metal Catalysts and Photoredox Reactions

One-Pot Multicomponent Processes

Antituberculosis and Antimicrobial Activities

Anti-Inflammatory and Anticancer Activities

Antidiabetic Agents

Antiviral and Anti-HIV Activities

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound characterized by a pyrazole ring structure. The molecular formula is , and it features an amino group at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. The presence of hydrochloride indicates that the compound exists as a salt, which enhances its solubility in water and stability in various applications .

There is no current scientific literature available on the specific mechanism of action of 4-AEP-3-COOH HCl.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Working in a well-ventilated fume hood.

- Consulting a Safety Data Sheet (SDS) for similar pyrazole derivatives for specific safety information.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to act as an acid.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride can be achieved through several methods:

- Cyclization Reactions: Starting from suitable precursors containing both amino and carboxylic functional groups, cyclization can yield the pyrazole ring.

- Substitution Reactions: Introducing ethyl groups through alkylation of appropriate precursors can be employed.

- Hydrochloride Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Specific protocols and yields are often proprietary or unpublished, making it challenging to provide exact methodologies .

4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride has potential applications in:

- Pharmaceutical Development: As a building block for drug synthesis.

- Biochemical Research: Investigating enzyme interactions or metabolic pathways.

Due to its structural properties, it may also find applications in agrochemicals or as a reagent in organic synthesis .

Interaction studies involving 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride are sparse. Preliminary investigations into its interactions with biological targets could provide insights into its pharmacological potential. Such studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Understanding how this compound influences biological pathways.

Further research is essential to establish these interactions definitively .

Several compounds exhibit structural similarities to 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride. These include:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl ester form; may have different solubility properties | |

| 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl substitution instead of ethyl; potential differences in biological activity | |

| 5-Amino-2-methylpyrazole | Different position for amino group; may interact differently with biological systems |

The uniqueness of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and the positioning within the pyrazole ring, which may confer distinct pharmacological properties compared to these similar compounds .

Carboxylic Acid Functional Group Vibrations

The infrared spectrum of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits characteristic absorption bands attributed to the carboxylic acid moiety. The hydroxyl stretch of the carboxylic acid group manifests as a broad absorption band spanning 3300-2500 cm⁻¹, centered approximately at 3000 cm⁻¹ [1]. This extraordinarily broad band results from extensive hydrogen bonding between carboxylic acid dimers, creating an absorption pattern that can extend across nearly half the spectral region [1]. The carbonyl stretch (C=O) appears as an intense band in the region 1760-1690 cm⁻¹ [1] [2]. For saturated carboxylic acids, this band typically occurs at 1710 cm⁻¹, while conjugated systems may exhibit lower frequencies due to electronic delocalization effects [2].

The carbon-oxygen stretch (C-O) manifests at 1320-1210 cm⁻¹, and the out-of-plane hydroxyl bending vibration occurs at 950-910 cm⁻¹ [3]. Additional characteristic bands include the in-plane hydroxyl bending vibration at 1440-1395 cm⁻¹ [3]. The dimeric nature of carboxylic acids in the solid state influences these frequencies, with the hydrogen-bonded dimers showing coupled vibrations at 1420 ± 20 cm⁻¹ and 1300 ± 15 cm⁻¹, corresponding to coupled hydroxyl deformation and carbon-oxygen stretching vibrations [4].

Amino Group Vibrational Characteristics

The amino group in 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits distinctive vibrational patterns. Primary amino groups typically display asymmetric and symmetric nitrogen-hydrogen stretching vibrations at approximately 3500-3300 cm⁻¹ [5]. The asymmetric stretch appears at higher frequency (3478 cm⁻¹) compared to the symmetric stretch (3409 cm⁻¹) [5]. The amino group bending vibration (scissoring mode) occurs at 1611 cm⁻¹, representing a strong absorption band characteristic of primary amines [5].

The nitrogen-hydrogen stretching frequencies are sensitive to hydrogen bonding interactions. In amino pyrazoles, intramolecular hydrogen bonding can shift these frequencies, with hydrogen-bonded amino protons appearing at lower frequencies [6]. The strength of these hydrogen bonds correlates with the observed frequency shifts, providing valuable structural information about the molecular conformation [6].

Pyrazole Ring Vibrations

The pyrazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic ring appear in the region 1600-1400 cm⁻¹ [5]. Specifically, the carbon-carbon stretch combined with carbon-nitrogen stretching appears at 1557 cm⁻¹, while the pyrazole ring breathing modes occur at 1500 cm⁻¹ [5]. The nitrogen-nitrogen stretch in the pyrazole ring manifests at 1196 cm⁻¹ [5].

The heterocyclic character of pyrazole influences these frequencies compared to simple aromatic systems. The presence of nitrogen atoms in the ring affects the electron density distribution, resulting in characteristic frequency shifts that distinguish pyrazole derivatives from other aromatic compounds [7].

Ethyl Group Vibrational Modes

The ethyl substituent at the N-1 position contributes several vibrational modes to the spectrum. The carbon-hydrogen stretching vibrations of the ethyl group appear in the region 2980-2850 cm⁻¹, with asymmetric and symmetric methyl stretches at 2970 cm⁻¹ and 2935 cm⁻¹, respectively [8]. The methylene carbon-hydrogen stretches occur at slightly lower frequencies around 2925 cm⁻¹ and 2855 cm⁻¹ [8]. The carbon-carbon stretching vibration of the ethyl group appears at approximately 1050 cm⁻¹ [8].

Hydrochloride Salt Characteristics

The hydrochloride salt formation significantly influences the vibrational spectrum. The protonation of the amino group or other basic sites creates additional absorption bands. Ammonium stretching vibrations appear as broad bands in the 3300-2500 cm⁻¹ region, often overlapping with other nitrogen-hydrogen stretches . The presence of chloride ions may influence hydrogen bonding patterns, affecting the frequencies and intensities of related vibrations .

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR Chemical Shifts and Coupling Patterns

The proton NMR spectrum of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride reveals several distinct regions corresponding to different proton environments. The carboxylic acid proton appears as a singlet at approximately 12.0 ppm, characteristic of carboxylic acid protons [2]. This chemical shift is concentration and solvent dependent due to hydrogen bonding interactions and exchange processes [2].

The amino protons typically appear as a broad singlet at 6.25-6.94 ppm in dimethyl sulfoxide-d₆, with exchange behavior observable upon addition of deuterium oxide [10]. The pyrazole ring proton at the C-5 position manifests as a singlet at approximately 7.5-8.0 ppm, characteristic of electron-deficient aromatic protons [10]. The chemical shift of this proton reflects the electron-withdrawing effects of the amino and carboxylic acid substituents.

The ethyl group protons exhibit characteristic patterns with the N-ethyl methylene protons appearing as a quartet at 4.2-4.4 ppm due to coupling with the adjacent methyl group [10]. The ethyl methyl protons appear as a triplet at 1.3-1.5 ppm with a coupling constant of approximately 7 Hz, consistent with three-bond coupling to the methylene protons [10].

Carbon-13 NMR Spectral Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon environments in the molecule. The carboxylic acid carbon appears in the downfield region at 165-185 ppm, characteristic of carbonyl carbons [2]. The exact chemical shift depends on the degree of conjugation and hydrogen bonding interactions.

The pyrazole ring carbons exhibit distinct chemical shifts based on their electronic environments. The C-3 carbon bearing the carboxylic acid group appears at approximately 147-149 ppm [10]. The C-4 carbon with the amino substituent resonates at 90-101 ppm [10]. The C-5 carbon appears at 147-149 ppm, similar to C-3 but distinguishable through coupling patterns and substitution effects [10].

The ethyl group carbons show characteristic chemical shifts with the N-ethyl methylene carbon at 45-50 ppm and the methyl carbon at 15-20 ppm [11]. These values are typical for aliphatic carbons attached to nitrogen atoms in heterocyclic systems [11].

Nitrogen-15 NMR Considerations

Although not routinely measured, nitrogen-15 NMR spectroscopy can provide valuable information about the nitrogen environments in pyrazole derivatives. The pyrazole ring nitrogens exhibit chemical shifts in the range 150-200 ppm, with the N-1 nitrogen (bearing the ethyl group) appearing upfield compared to the N-2 nitrogen due to substitution effects [12].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The mass spectrum of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits a molecular ion peak at m/z 191 (M+H)⁺, corresponding to the protonated molecular ion [13]. The molecular ion peak intensity is typically moderate to strong due to the stability imparted by the aromatic pyrazole ring system [14]. The presence of nitrogen atoms follows the nitrogen rule, resulting in an odd-mass molecular ion when an odd number of nitrogen atoms is present [14].

Characteristic Fragmentation Pathways

The fragmentation pattern of pyrazole carboxylic acid derivatives follows predictable pathways based on the functional groups present. The loss of the carboxylic acid group (COOH, -45 mass units) represents a common fragmentation pathway, resulting in a significant fragment ion at m/z 146 [14]. This fragmentation involves alpha cleavage adjacent to the carbonyl carbon, forming a relatively stable pyrazole cation.

The loss of the ethyl group from the N-1 position (-29 mass units) produces a fragment at m/z 162, corresponding to the 4-amino-1H-pyrazole-3-carboxylic acid cation [14]. This fragmentation occurs through alpha cleavage at the nitrogen-carbon bond, facilitated by the electron-withdrawing nature of the pyrazole ring.

The amino group can undergo characteristic fragmentation through loss of ammonia (NH₃, -17 mass units), producing a fragment at m/z 174 [14]. This fragmentation is particularly favored in protonated molecular ions where the amino group is activated for elimination.

Ring Fragmentation Patterns

The pyrazole ring itself can undergo fragmentation under high-energy conditions. The loss of hydrogen cyanide (HCN, -27 mass units) from the ring system produces fragments at m/z 164 [14]. This fragmentation involves cleavage of the nitrogen-carbon bonds in the heterocyclic ring, forming smaller fragment ions.

The formation of iminium ions through ring opening and rearrangement processes can produce characteristic fragment patterns. These rearrangements are facilitated by the electron-rich nature of the amino substituent and the electron-withdrawing effects of the carboxylic acid group [15].

Base Peak Identification

The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during fragmentation. For amino pyrazole derivatives, this is often the fragment resulting from combined losses of functional groups, producing a stabilized heterocyclic cation [15]. The relative intensities of fragment ions provide information about the stability and preferred fragmentation pathways of the molecule.

Ultraviolet-Visible Absorption Characteristics

Electronic Transitions in Pyrazole Systems

The ultraviolet-visible spectrum of 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride exhibits characteristic absorption bands arising from electronic transitions within the conjugated system. The primary absorption band appears in the region 260-280 nm, corresponding to π→π* transitions in the pyrazole ring system [16]. This band exhibits high extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) characteristic of allowed electronic transitions in aromatic systems [16].

A secondary absorption band appears at 300-320 nm, attributed to n→π* transitions involving the nitrogen lone pairs in the pyrazole ring [16]. This band typically shows lower extinction coefficients compared to the π→π* transitions due to the forbidden nature of n→π* transitions [16].

Substituent Effects on Electronic Spectra

The amino substituent at the C-4 position acts as an electron-donating group, causing bathochromic shifts in the absorption bands compared to unsubstituted pyrazole [17]. The electron-donating effect of the amino group increases the electron density in the π-system, reducing the energy gap between ground and excited states [17]. This results in longer wavelength absorption maxima and increased molar absorptivity.

The carboxylic acid group at the C-3 position provides electron-withdrawing effects that partially counteract the electron-donating amino group [17]. This creates a push-pull electronic system that can result in charge transfer transitions appearing at longer wavelengths (350-400 nm) with moderate extinction coefficients [17].

Solvent Effects on Electronic Spectra

The ultraviolet-visible spectrum is sensitive to solvent polarity, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [18]. In polar solvents such as ethanol, the absorption maxima appear at longer wavelengths compared to non-polar solvents. The hydrogen bonding capability of the solvent also influences the spectral characteristics, particularly for the amino and carboxylic acid functional groups [18].

The hydrochloride salt formation can affect the electronic spectrum through changes in the protonation state of the amino group. Protonation of the amino group reduces its electron-donating ability, leading to hypsochromic shifts in the absorption bands [19].

Concentration and pH Effects

The electronic spectrum exhibits concentration-dependent behavior, particularly in the region where intermolecular hydrogen bonding can occur. At higher concentrations, aggregation effects can lead to changes in the absorption profile and the appearance of new bands [20]. The pH of the solution significantly influences the spectrum due to the ionizable carboxylic acid and amino groups, with different protonation states exhibiting distinct spectral characteristics [20].